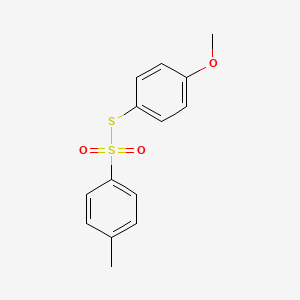![molecular formula C7H14BrF2O3PZn B14414947 Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- CAS No. 82845-21-4](/img/structure/B14414947.png)
Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- is a complex organozinc compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a zinc atom coordinated with bis(1-methylethoxy)phosphinyl and difluoromethyl groups, along with a bromine atom. The presence of both organophosphorus and organofluorine groups imparts distinctive reactivity and stability to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- typically involves the reaction of zinc bromide with bis(1-methylethoxy)phosphinyl difluoromethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where zinc bromide and the difluoromethylating agent are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of new organozinc compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the zinc center undergoes oxidation or reduction.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organozinc derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
Chemistry
In chemistry, Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique reactivity makes it valuable for constructing complex molecular architectures.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a building block for pharmaceuticals and bioactive molecules. Its ability to introduce fluorine atoms into organic molecules is particularly valuable, as fluorine can significantly alter the biological activity and metabolic stability of drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.
作用機序
The mechanism of action of Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The zinc center can coordinate with different ligands, facilitating the formation of new bonds. The difluoromethyl group can participate in radical or ionic reactions, adding to the compound’s versatility. Molecular targets and pathways involved include enzyme inhibition and interaction with biological macromolecules, which can be leveraged for therapeutic applications.
類似化合物との比較
Similar Compounds
Zinc bis(tri-tert-butylphosphine) difluoromethyl: Similar in having a difluoromethyl group but differs in the phosphine ligands.
Zinc bis(diphenylphosphino) difluoromethyl: Another compound with difluoromethyl and phosphine groups but with different substituents on the phosphorus atoms.
Uniqueness
Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo- is unique due to its specific combination of bis(1-methylethoxy)phosphinyl and difluoromethyl groups. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in synthesis and materials science.
特性
CAS番号 |
82845-21-4 |
|---|---|
分子式 |
C7H14BrF2O3PZn |
分子量 |
360.4 g/mol |
IUPAC名 |
bromozinc(1+);2-[difluoromethyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H14F2O3P.BrH.Zn/c1-5(2)11-13(10,7(8)9)12-6(3)4;;/h5-6H,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
POGPOQSQFGENET-UHFFFAOYSA-M |
正規SMILES |
CC(C)OP(=O)([C-](F)F)OC(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


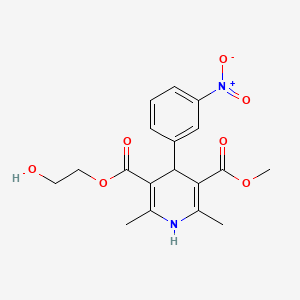

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
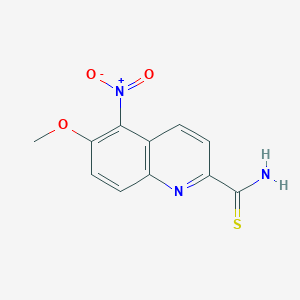
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
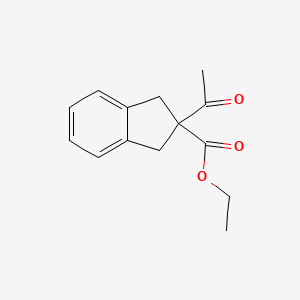
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
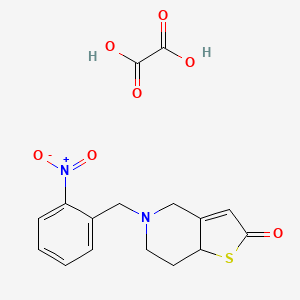

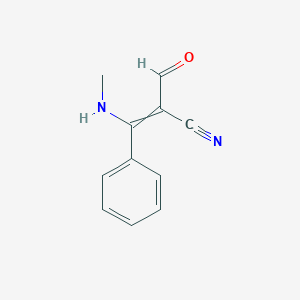
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
